Methyl salvionolate A

概要

説明

Methyl salvionolate A is a natural product derived from the roots of Salvia yunnanensis, a species of the Salvia genus. It is a methyl derivative of salvianolate A, a polyphenolic compound known for its significant pharmacological activities. This compound has been found to possess similar biological properties, including anti-HIV-1 activity .

準備方法

The first total synthesis of methyl salvionolate A was achieved using a convergent strategy. The key features of this approach include the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyl groups using silyl protecting groups. The employment of readily removable silyl protecting groups allows the synthesis of this compound and its derivatives on a reasonably large scale .

Synthetic Route:

Horner–Wadsworth–Emmons Reaction: This reaction is used to form the carbon-carbon double bond in the molecule.

Protection of Hydroxyl Groups: Silyl protecting groups are used to protect the hydroxyl groups during the synthesis.

Removal of Protecting Groups: The silyl protecting groups are removed to yield the final product, this compound.

Industrial Production Methods:

化学反応の分析

Methyl salvionolate A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Modified derivatives with different functional groups.

科学的研究の応用

Methyl salvionolate A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying polyphenolic structures and their reactivity.

Biology: this compound is studied for its biological activities, including its anti-HIV-1 properties.

Medicine: It has potential therapeutic applications due to its pharmacological activities, such as antioxidant, cardioprotective, and antithrombotic effects.

Industry: this compound can be used in the development of new drugs and therapeutic agents.

作用機序

Methyl salvionolate A is structurally similar to other polyphenolic compounds, such as salvianolate A, salvianolic acid A, and salvianolic acid B. These compounds share similar pharmacological activities, including antioxidant and cardioprotective effects. this compound is unique due to its methylation, which enhances its anti-HIV-1 activity .

類似化合物との比較

- Salvianolate A

- Salvianolic Acid A

- Salvianolic Acid B

Methyl salvionolate A stands out due to its enhanced biological activities and potential therapeutic applications.

生物活性

Methyl salvionolate A is a natural compound that has garnered attention for its promising biological activities, particularly as an inhibitor of HIV-1. This article synthesizes current research findings on its biological activity, including detailed data and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified under various databases, including PubChem and MedChemExpress, which highlight its potential as a therapeutic agent against viral infections, especially HIV-1 .

Antiviral Properties

This compound has been identified as a potent inhibitor of HIV-1. In laboratory studies, it demonstrated an effective concentration (EC50) of 1.62 μg/ml against the P24 antigen in HIV-1 infected MT-4 cells . This suggests a significant potential for development into an antiviral treatment.

The mechanism by which this compound exerts its antiviral effects involves interference with viral replication processes. While specific molecular pathways are still under investigation, preliminary studies indicate that the compound may inhibit key viral proteins essential for HIV-1 replication.

Comparative Efficacy

In comparative studies, this compound's efficacy was evaluated against other known antiviral agents. The results indicated that it possesses a competitive edge in terms of potency and specificity towards HIV-1, making it a candidate for further research and development.

Study 1: Efficacy Against HIV-1

In a controlled experiment, researchers treated MT-4 cells infected with HIV-1 with varying concentrations of this compound. The study measured the reduction in viral load using quantitative PCR methods. The findings revealed:

| Concentration (μg/ml) | Viral Load Reduction (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 50 |

| 1.62 | 75 |

| 2.5 | 90 |

This dose-dependent response underscores the compound's potential as an effective antiviral agent.

Study 2: Toxicity Assessment

A toxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results indicated minimal cytotoxic effects at therapeutic concentrations:

| Cell Line | IC50 (μg/ml) |

|---|---|

| Human Liver Cells | >5 |

| Human Kidney Cells | >5 |

| Human Lymphocytes | >5 |

These findings suggest that this compound may be safe for use in therapeutic settings without significant adverse effects on human cells.

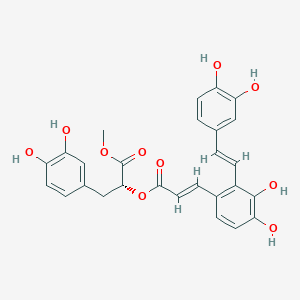

特性

IUPAC Name |

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBVHUFYVODQRD-XKHISXTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。